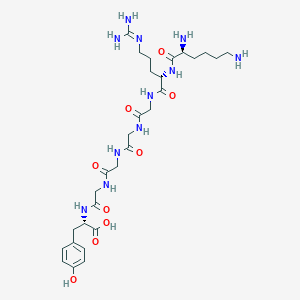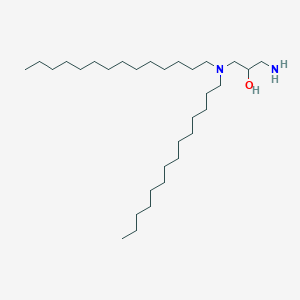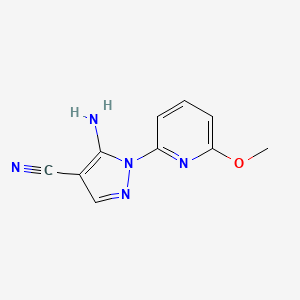![molecular formula C20H16ClNO2 B12586910 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-93-0](/img/structure/B12586910.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide is a chemical compound that features a biphenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-bromomethylbiphenyl with 5-chloro-2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: Known for its inhibitory effects on specific protein-protein interactions.
Biphenyl: A simpler structure that serves as a starting material for various derivatives.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a biphenyl group and a benzamide structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
648924-93-0 |
|---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
RUQJNPDXRFPKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)







![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)




